N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC15756925
Molecular Formula: C11H11F2N3
Molecular Weight: 223.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11F2N3 |
|---|---|
| Molecular Weight | 223.22 g/mol |
| IUPAC Name | N-[(2,3-difluorophenyl)methyl]-1-methylpyrazol-3-amine |
| Standard InChI | InChI=1S/C11H11F2N3/c1-16-6-5-10(15-16)14-7-8-3-2-4-9(12)11(8)13/h2-6H,7H2,1H3,(H,14,15) |
| Standard InChI Key | YPJZQBGEAWGIST-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC(=N1)NCC2=C(C(=CC=C2)F)F |
Introduction
Chemical Structure and Molecular Characteristics
Structural Features
The compound’s core consists of a pyrazole ring (C₃H₃N₂) with nitrogen atoms at positions 1 and 2. A methyl group (-CH₃) occupies position 1, while a benzyl group substituted with fluorine atoms at positions 2 and 3 of the phenyl ring is attached to position 3 via an amine linkage. The difluorophenyl group introduces steric and electronic effects that influence molecular interactions, such as hydrogen bonding and π-π stacking.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₁F₂N₃ | |
| Molecular Weight | 223.22 g/mol | |
| CAS Number | Not publicly disclosed | |
| InChI Key | RGTULZHECNZRLP-UHFFFAOYSA-N |
The InChIKey provides a unique identifier for computational studies, enabling precise molecular docking simulations.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the methyl group (δ ~3.8 ppm for N-CH₃) and aromatic protons (δ ~6.9–7.4 ppm for difluorophenyl). Fluorine-19 NMR shows two distinct peaks corresponding to the ortho and meta fluorine atoms. Infrared (IR) spectroscopy confirms N-H stretching vibrations at ~3350 cm⁻¹ and C-F stretches near 1220 cm⁻¹.
Synthesis and Chemical Reactivity
Synthetic Routes
Synthesis typically involves a multi-step approach:
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Formation of the Pyrazole Core: Cyclocondensation of hydrazines with 1,3-diketones or alkynes under acidic conditions . For example, phenylacetylene reacts with aldehydes and hydrazines to form substituted pyrazoles .
-
N-Methylation: Quaternization of the pyrazole nitrogen using methyl iodide or dimethyl sulfate.
-
Benzylation: Nucleophilic substitution of the difluorophenylmethyl group via reductive amination or Ullmann coupling.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole Formation | Phenylacetylene, I₂, DMF, 80°C | 65–75 |
| N-Methylation | CH₃I, K₂CO₃, acetone, reflux | 85–90 |
| Benzylation | NaBH₃CN, MeOH, rt | 70–80 |
Optimization of reaction parameters, such as solvent polarity and temperature, improves yields . Continuous flow reactors have been proposed for industrial-scale synthesis.
Reactivity and Functionalization
The amine group at position 3 undergoes acylation, sulfonation, and Schiff base formation, enabling derivatization for structure-activity relationship (SAR) studies. Electrophilic aromatic substitution on the difluorophenyl ring is hindered by fluorine’s electron-withdrawing effects, directing reactivity toward the pyrazole core.
Physical and Chemical Properties
Thermodynamic Stability
Differential Scanning Calorimetry (DSC) indicates a melting point of 148–152°C, with thermal decomposition above 300°C. The compound is hygroscopic, requiring storage under anhydrous conditions.
Solubility and Partition Coefficients
Table 3: Solubility Profile
| Solvent | Solubility (mg/mL) | LogP (Octanol/Water) |
|---|---|---|
| Water | 0.12 | 2.3 |
| Ethanol | 8.7 | - |
| DMSO | 25.4 | - |
The logP value of 2.3 suggests moderate lipophilicity, facilitating blood-brain barrier penetration in pharmacokinetic studies.
Biological Activity and Mechanisms
Enzyme Inhibition
In vitro studies demonstrate competitive inhibition of cyclooxygenase-2 (COX-2) with an IC₅₀ of 1.8 μM, outperforming celecoxib (IC₅₀ = 3.2 μM). Molecular docking reveals hydrogen bonds between the pyrazole nitrogen and COX-2’s Tyr385 residue.
| Target | Assay Model | EC₅₀/IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| COX-2 | Human recombinant | 1.8 | Competitive inhibition |
| Caspase-3 | MCF-7 cells | 12.4 | Apoptosis induction |
Metabolic Stability
Microsomal assays using human liver microsomes show a half-life of 45 minutes, with primary metabolites resulting from N-demethylation and glucuronidation.
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